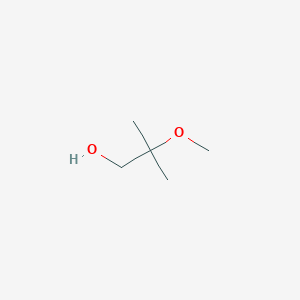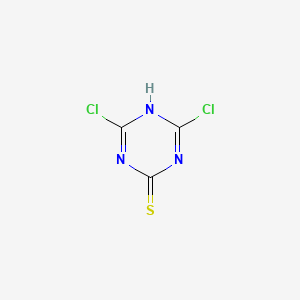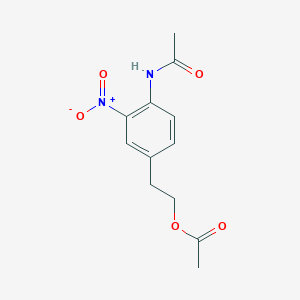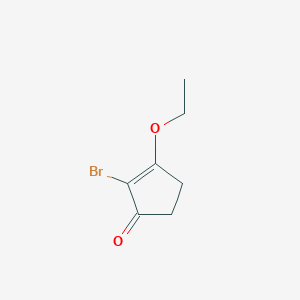
4-Chloro-2-pyrrolidinobenzoic acid
Overview
Description
4-Chloro-2-pyrrolidinobenzoic acid (CPBA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.7 g/mol. CPBA is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mechanism of Action
4-Chloro-2-pyrrolidinobenzoic acid acts as an oxidizing agent in many organic reactions. It can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. This compound can also oxidize sulfides to sulfoxides and sulfones, and nitro compounds to nitroso compounds. The mechanism of action involves the transfer of an oxygen atom from this compound to the substrate, resulting in the formation of a corresponding oxidized product and this compound in its reduced form.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-Chloro-2-pyrrolidinobenzoic acid has several advantages for use in laboratory experiments. It is a stable and easy-to-handle reagent that can be stored for extended periods without significant degradation. This compound is also relatively inexpensive and readily available. However, this compound also has some limitations. It can be hazardous if not handled properly, and its use requires appropriate safety precautions. Additionally, this compound may not be suitable for certain reactions, such as those involving sensitive functional groups.
Future Directions
4-Chloro-2-pyrrolidinobenzoic acid has significant potential for future research in various fields. It can be used in the synthesis of novel compounds with potential pharmaceutical and agrochemical applications. This compound can also be used as a reagent in the development of new organic transformations. Furthermore, this compound's ability to inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells suggests its potential for the development of new therapeutic agents. Future research can also explore the potential of this compound in other areas, such as materials science and catalysis.
Conclusion
In conclusion, this compound is a versatile and useful reagent that has found significant applications in scientific research. Its unique properties make it a valuable tool in organic chemistry, biochemistry, and pharmacology. This compound's ability to selectively oxidize various functional groups and inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells suggests its potential for the development of new therapeutic agents. Further research can explore the potential of this compound in various fields, leading to new discoveries and applications.
Scientific Research Applications
4-Chloro-2-pyrrolidinobenzoic acid has been widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in various organic transformations, such as the synthesis of heterocyclic compounds, amides, and esters. This compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWBQCGTBCBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)











